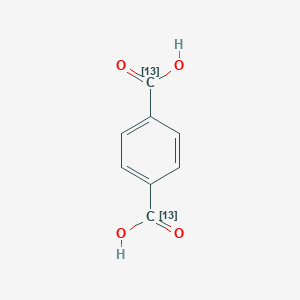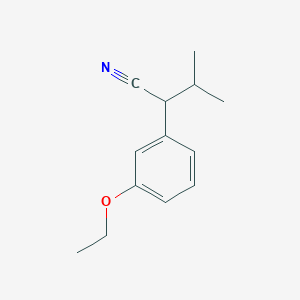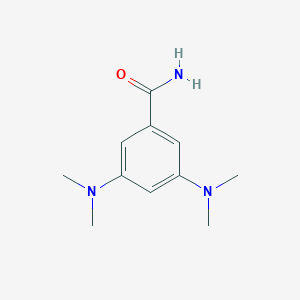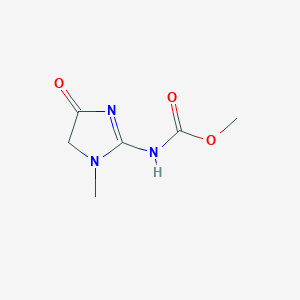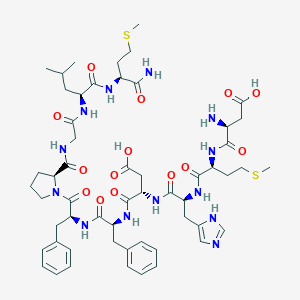![molecular formula C10H10N2O2 B037592 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118468-97-6](/img/structure/B37592.png)
1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. Inhibition of CK2 activity leads to the disruption of various cellular processes, including cell proliferation and survival.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde are related to its inhibition of CK2 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. Additionally, inhibition of CK2 activity has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its specificity for CK2 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Furthermore, the development of more soluble derivatives of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde could improve its bioavailability and efficacy in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. The inhibition of CK2 activity by this compound has potential therapeutic applications in cancer and other diseases. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that could improve its efficacy and potential applications.
Méthodes De Synthèse
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of a catalytic amount of acetic acid. The reaction yields 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde as a white solid with a high yield.
Applications De Recherche Scientifique
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. Inhibition of CK2 activity has been shown to have potential therapeutic applications in cancer and other diseases.
Propriétés
Numéro CAS |
118468-97-6 |
|---|---|
Nom du produit |
1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
1-(methoxymethyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-12-9-5-3-2-4-8(9)11-10(12)6-13/h2-6H,7H2,1H3 |
Clé InChI |
GAPUHCWBTLOKHN-UHFFFAOYSA-N |
SMILES |
COCN1C2=CC=CC=C2N=C1C=O |
SMILES canonique |
COCN1C2=CC=CC=C2N=C1C=O |
Synonymes |
1H-Benzimidazole-2-carboxaldehyde,1-(methoxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



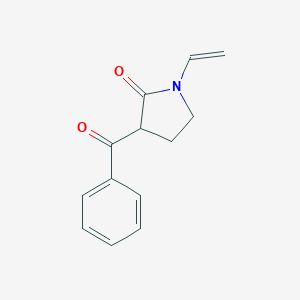
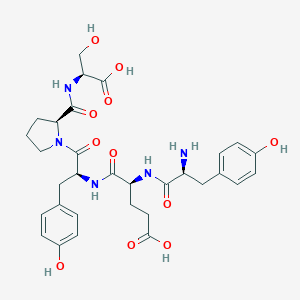
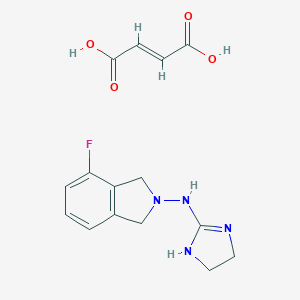
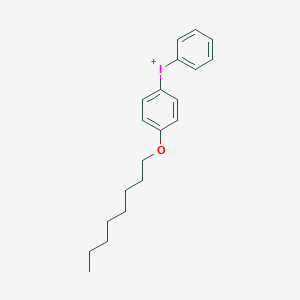
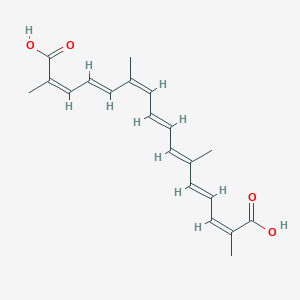
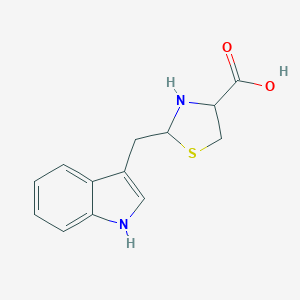
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
